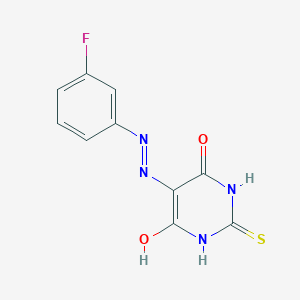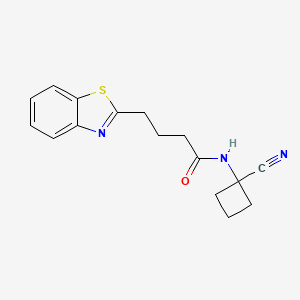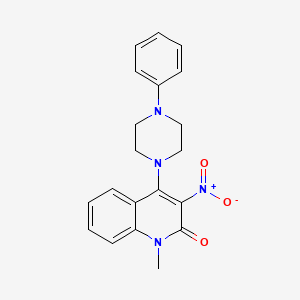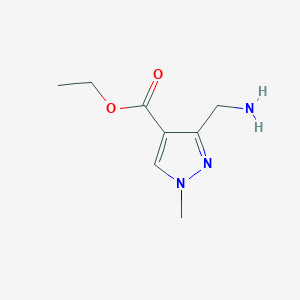![molecular formula C15H17N3O B2919903 (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile CAS No. 1119382-74-9](/img/structure/B2919903.png)
(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been approved by the US Food and Drug Administration (FDA) for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Mécanisme D'action
AZD-9291 selectively and irreversibly binds to the mutant (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile T790M, which is responsible for acquired resistance to first-generation (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile TKIs, and inhibits its activity. This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, and ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
AZD-9291 has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells with (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile T790M mutation, while sparing normal cells. In addition, AZD-9291 has been shown to have minimal effects on cardiac function, which is a common adverse effect of first-generation (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile TKIs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of AZD-9291 is its selectivity for (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile T790M mutant cells, which allows for the specific targeting of cancer cells while sparing normal cells. However, one of the limitations of AZD-9291 is the development of resistance, which can occur through the acquisition of additional mutations in the (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile gene.
Orientations Futures
For AZD-9291 research include the investigation of combination therapies, the development of biomarkers, and the exploration of its potential use in other (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile-mutant cancers.
Méthodes De Synthèse
AZD-9291 is synthesized through a multi-step process, which involves the reaction of 4-(dimethylamino)phenylacetylene with (R)-2-chloro-3-methylbutyronitrile to form (R)-2-(4-(dimethylamino)phenyl)-3-methylbutyronitrile. This intermediate is then reacted with azetidine-1-carbonyl chloride to form (R)-2-(azetidine-1-carbonyl)-3-(4-(dimethylamino)phenyl)propionitrile, which is subsequently treated with a base to form AZD-9291.
Applications De Recherche Scientifique
AZD-9291 has been extensively studied in preclinical and clinical settings for the treatment of NSCLC patients with (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile T790M mutation. In preclinical studies, AZD-9291 has shown potent activity against (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile T790M mutant cells, while sparing wild-type (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile cells. In clinical trials, AZD-9291 has demonstrated significant efficacy in NSCLC patients with (E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile T790M mutation, with an objective response rate of 61% and a median progression-free survival of 9.6 months.
Propriétés
IUPAC Name |
(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-17(2)14-6-4-12(5-7-14)10-13(11-16)15(19)18-8-3-9-18/h4-7,10H,3,8-9H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZHGCHZVMAKPU-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2919820.png)
![2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919822.png)
![2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2919823.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2919827.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2919831.png)
![N-(3,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2919833.png)





![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4-hydroxy-4-[(morpholin-4-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2919841.png)